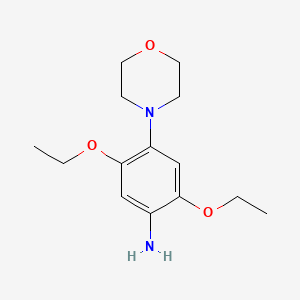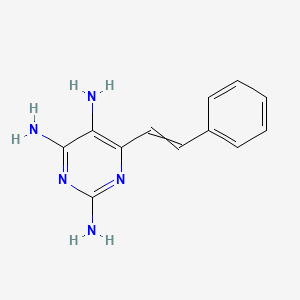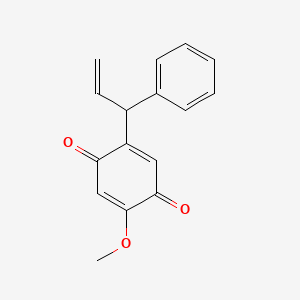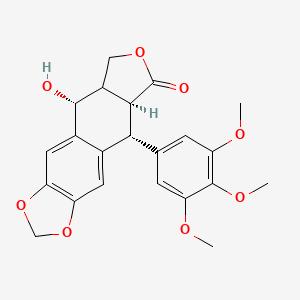
Lignans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lignans, also known as podophyllotoxin or neolignans, belongs to the class of organic compounds known as podophyllotoxins. These are tetralin lignans in which the benzene moiety of the tetralin skeleton is fused to a 1, 3-dioxolane and the cyclohexane is fused to a butyrolactone (pyrrolidin-2-one). Lignans exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Lignans has been primarily detected in urine. Within the cell, lignans is primarily located in the cytoplasm. Outside of the human body, lignans can be found in arrowroot and flaxseed. This makes lignans a potential biomarker for the consumption of these food products.
A class of dibenzylbutane derivatives which occurs in higher plants and in fluids (bile, serum, urine, etc.) in man and other animals. These compounds, which have a potential anti-cancer role, can be synthesized in vitro by human fecal flora. (From Singleton and Sainsbury, Dictionary of Microbiology and Molecular Biology, 2d ed)
Wissenschaftliche Forschungsanwendungen
1. Regional Variations in Lignan Content
Research indicates significant differences in lignan types and levels in Schisandrae Sphenantherae Fructus from various regions, impacting their application in treating different diseases for optimal clinical use (Yang et al., 2014).
2. Lignans in Flaxseed and Their Health Benefits
Lignans like secoisolariciresinol diglucoside (SDG) in flaxseed, after ingestion, convert into active mammalian lignans with potential health benefits, including reducing cancerous tumor growth, particularly hormone-sensitive cancers (Toure & Xue-ming, 2010).
3. Anti-inflammatory and Antioxidant Properties
Lignans demonstrate notable anti-inflammatory and antioxidant effects, which are under research for therapeutic applications in disorders related to oxidative stress and inflammation (Osmakov et al., 2022).
4. Metabolic Engineering for Lignan Production
Advancements in metabolic engineering and lignan-biosynthesizing plants offer promising avenues for efficient, sustainable lignan production, meeting increasing demand due to their health benefits (Satake et al., 2013).
5. Protective Properties of Flax Lignan SDG
Secoisolariciresinol diglucoside (SDG) from flaxseed shows potential in preventing and alleviating lifestyle-related diseases, demonstrating various biological properties including anti-inflammatory, antimicrobial, and antiobesity effects (Imran et al., 2015).
6. Sesame Lignans and Their Biological Activities
Sesame lignans like sesamin and sesamolin, obtained from Sesamum indicum, have attracted research interest for their antihypertensive, anticancerous, and hypocholesterolemic activities (Dar & Arumugam, 2013).
7. Overview of Lignan Research
A comprehensive analysis of the lignan literature revealed that over 80% of lignan-related papers since 2000 focus on pharmacology, chemistry, and plant sciences, highlighting the increasing scientific interest in lignans (Yeung et al., 2020).
8. Estrogenic Activity of Lignans
Estrogenic lignans are investigated for their various biological effects, including mimicking certain structural characteristics of estrogen and their roles in chromatin/epigenetic regulation, apoptosis, and cellular metabolism (Kiyama, 2016).
9. Antiviral Properties of Lignans
Lignans possess diverse pharmacological properties, including notable antiviral activities. Specific lignans like podophyllotoxin and bicyclol are used clinically for treating venereal warts and chronic hepatitis B (Cui et al., 2020).
10. Lignans as Seed Germination and Plant Growth Inhibitors
Lignans and lignins play a role in plant cell wall formation and exhibit biological activities like antitumoral and antiviral properties. They also inhibit seed germination and plant growth in Mediterranean plants (DellaGreca et al., 2013).
Eigenschaften
Molekularformel |
C22H22O8 |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
(5R,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13?,18-,19-,20+/m1/s1 |
InChI-Schlüssel |
YJGVMLPVUAXIQN-BCVBHCCTSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3C(COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
melting_point |
228°C |
Physikalische Beschreibung |
Solid |
Löslichkeit |
0.1 mg/mL at 25 °C |
Synonyme |
Lignans Neolignans |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



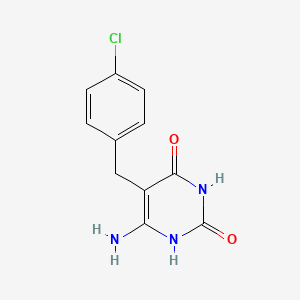


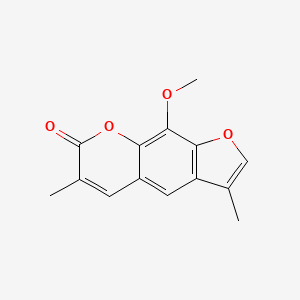
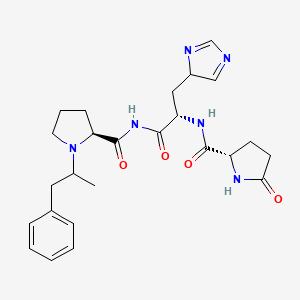
![[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl] (2R)-2-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3,3-dithiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B1203059.png)
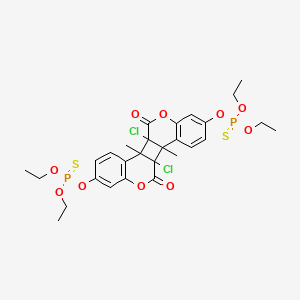


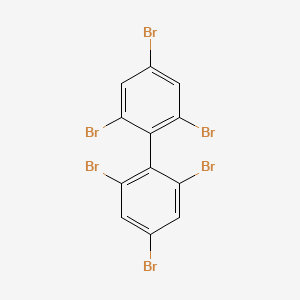
![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)
